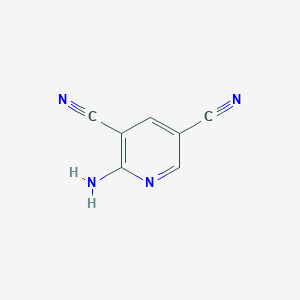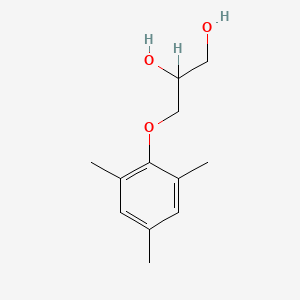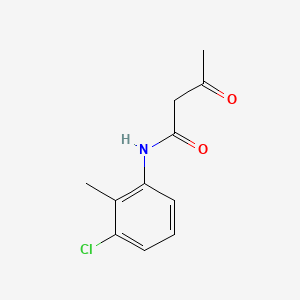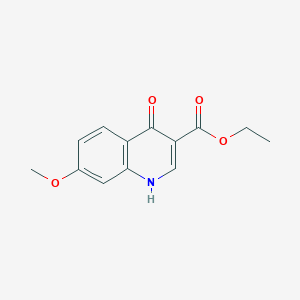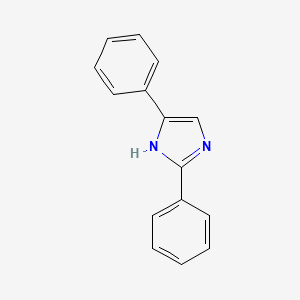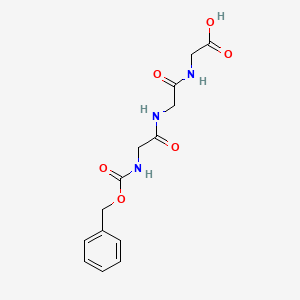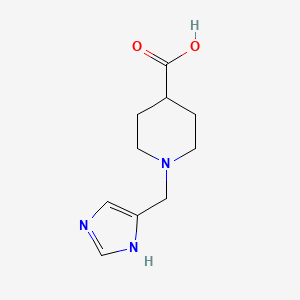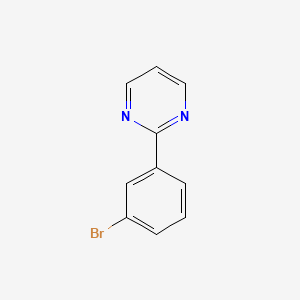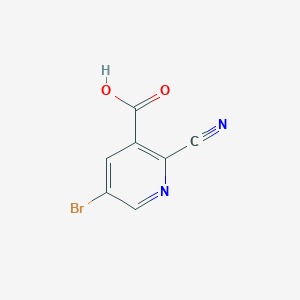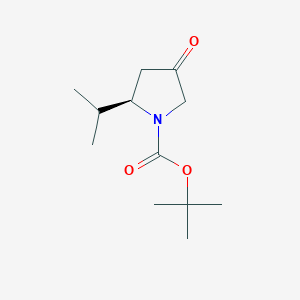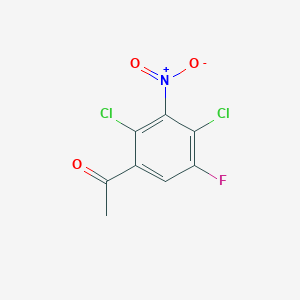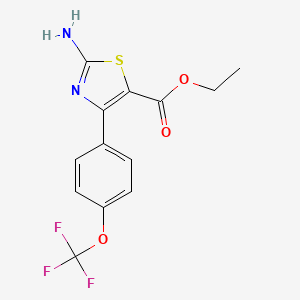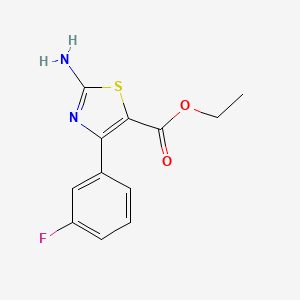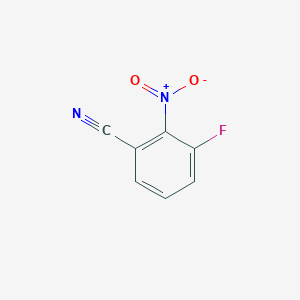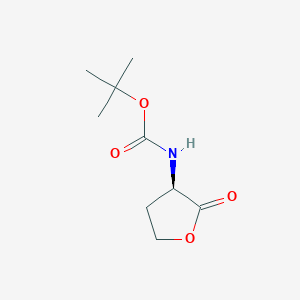
Boc-D-Homoserine lactone
説明
Boc-D-Homoserine lactone is a chemical compound with the molecular formula C9H15NO4 . It has an average mass of 201.220 Da and a monoisotopic mass of 201.100113 Da . It is also known by other names such as ®-tert-Butyl 2-oxotetrahydrofuran-3-ylcarbamate .
Molecular Structure Analysis
The molecular structure of Boc-D-Homoserine lactone is complex, with one defined stereocentre . The structure includes a carbamate group (OC(=O)N) and a 2-oxotetrahydrofuran group, both of which contribute to its unique properties .
Chemical Reactions Analysis
Homoserine lactones, including Boc-D-Homoserine lactone, can undergo various chemical reactions. For instance, they can be enzymatically degraded by quorum quenching lactonases, disrupting bacterial signaling .
Physical And Chemical Properties Analysis
Boc-D-Homoserine lactone has a molecular weight of 201.22 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA, a measure of its lipophilicity, is 1 .
科学的研究の応用
Synthesis and Chemical Analysis
- Convenient Synthesis : Boc-D-Homoserine lactone is utilized in the synthesis of various compounds. For instance, a method for synthesizing L-α-vinylglycine from L-homoserine lactone was developed, highlighting the importance of acid-labile protecting groups for the amino (Boc) and carboxyl groups (Berkowitz & Smith, 1996).
- Chemical Communication in Proteobacteria : Research into cell-to-cell communication in proteobacteria identified N-acyl-homoserine lactones as a class of chemical signals. These compounds, synthesized by LuxI-related proteins, are crucial for intercellular signaling, with structural studies providing insights into their biochemical and physiological roles (Pappas, Weingart & Winans, 2004).
Quorum Sensing and Gene Regulation
- Quorum Sensing Regulation : N-acyl homoserine lactones, closely related to homoserine lactones, are used by bacteria like Rhodobacter capsulatus in quorum sensing to regulate gene expression. These molecules enhance genetic exchange in bacterial communities (Schaefer et al., 2002).
- Signaling Molecule Synthesis : The LuxI protein's role in acyl homoserine lactone synthesis, a key process in bacterial quorum sensing, has been studied. This understanding is vital for comprehending bacterial communication and potentially targeting pathogenic bacteria (Schaefer et al., 1996).
Antibacterial Strategies and Metabolism
- Antibacterial Design : N-acyl homoserine lactones, including those derived from homoserine lactones, are targets in designing antibacterial strategies. Research on hexahistidine-taggedorganophosphorus hydrolase (His6-OPH) revealed its potential in hydrolyzing AHLs, offering a novel approach to quorum quenching and antibacterial development (Aslanli, Lyagin & Efremenko, 2018).2. Metabolism by Variovorax paradoxus : Variovorax paradoxus is identified to degrade and grow on acyl-HSL signals, including those related to homoserine lactones, as the sole energy and nitrogen sources. This finding provides insight into the metabolic pathways involved in acyl-HSL degradation (Leadbetter & Greenberg, 2000).
Detection and Quantification Techniques
- Thin-Layer Chromatography : Acyl-homoserine lactones, closely related to Boc-D-Homoserine lactone, have been effectively detected and characterized using thin-layer chromatography. This technique aids in understanding bacterial communication and analyzing signal molecules (Shaw et al., 1997).
- Gas Chromatography-Mass Spectrometry : A novel method involving gas chromatography-mass spectrometry was developed for quantifying 3-oxoacyl homoserine lactones, offering significant advancements in the analysis of bacterial quorum-sensing signals (Charlton et al., 2000).
Biotechnological Applications
- C4-Chemical Production from Homoserine Lactone : O-Succinyl-l-homoserine, derived from homoserine lactones, has been recognized as a key intermediate in the production of various C4 chemicals, including succinic acid and 1,4-butanediol. This approach highlights the biotechnological potential of homoserine lactone derivatives in sustainable chemical production (Hong et al., 2014).
Ecological Interactions and Eukaryotic Interference
- Eukaryotic Interference in Bacterial Signaling : Acylated homoserine lactones, similar to homoserine lactones, have been shown to be influenced by secondary metabolites from macroalgae, suggesting a complex interaction between higher organisms and bacteria through regulatory systems. This research provides insights into potential ecological applications and interkingdom signaling (Givskov et al., 1996).
Safety And Hazards
When handling Boc-D-Homoserine lactone, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
特性
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350875 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Homoserine lactone | |
CAS RN |
67198-86-1 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



